3,5-Diacetoxy Styrene
CAS No.: 155222-48-3
Cat. No.: VC20830895
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155222-48-3 |
---|---|
Molecular Formula | C12H12O4 |
Molecular Weight | 220.22 g/mol |
IUPAC Name | (3-acetyloxy-5-ethenylphenyl) acetate |
Standard InChI | InChI=1S/C12H12O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h4-7H,1H2,2-3H3 |
Standard InChI Key | JEKQGWWKEWSQCU-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C |
Canonical SMILES | CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C |
Introduction
Chemical Identity and Structure
Basic Chemical Information
3,5-Diacetoxy Styrene is a styrene derivative characterized by two acetoxy groups positioned at the 3 and 5 positions of the aromatic ring. The compound features a molecular weight of 220.22 g/mol as documented in safety data from LGC Standards . This structural arrangement provides multiple reactive sites that can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. The compound is primarily utilized in laboratory settings for research and development purposes, with specific restrictions against human or animal consumption .
Structural Features and Reactivity
The reactivity profile of 3,5-Diacetoxy Styrene is determined by both the styrene component and the acetoxy functional groups. The vinyl moiety can participate in addition and polymerization reactions, while the acetoxy groups introduce possibilities for hydrolysis, transesterification, and other transformations. This combination of reactive sites makes the compound particularly valuable in the development of functionalized polymers and as an intermediate in the synthesis of complex organic molecules with potential pharmaceutical applications.
Physical and Chemical Properties
Physical Characteristics
The physical properties of 3,5-Diacetoxy Styrene influence its handling requirements and processing parameters in both laboratory and industrial settings. Table 1 summarizes the key physical properties of this compound based on available data.
Table 1: Physical Properties of 3,5-Diacetoxy Styrene
Chemical Stability and Reactivity
The reactive nature of 3,5-Diacetoxy Styrene makes it susceptible to various chemical transformations. The vinyl group can undergo polymerization reactions, particularly under conditions of heat or in the presence of initiators. The acetoxy groups provide sites for nucleophilic substitution reactions, hydrolysis, and other functional group transformations, contributing to the compound's versatility in synthetic applications.
Research Directions and Future Perspectives
Emerging Applications
The versatility of 3,5-Diacetoxy Styrene presents numerous opportunities for future research and development. Potential areas for exploration include the development of novel polymerization techniques to create specialized materials with enhanced properties, the investigation of structure-activity relationships in pharmaceutical applications, and the optimization of synthetic pathways for more efficient production of 3,5-Diacetoxy Styrene and its derivatives . The compound's potential in developing biocompatible materials for medical applications represents a particularly promising direction for future research.
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